Cas no 66960-54-1 (5-Amino-2-hydroxyvaleric Acid)
5-Amino-2-hydroxyvaleric Acid Chemical and Physical Properties
Names and Identifiers
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- 1-Oxy-4-amino-butan-carbonsaeure-(1)
- 5-Amino-2-hydroxy-valeriansaeure
- 5-amino-2-hydroxy-valeric acid
- 5-amino-2-hydroxypentanoic acid
- 5-Amino-pentanol-(2)-saeure
- alpha-Oxy-delta-amino-butan-alpha-carbonsaeure
- alpha-Oxy-delta-amino-n-valeriansaeure
- 66960-54-1
- IWBTVBUNSFJIIE-UHFFFAOYSA-N
- delta-Amino-alpha-oxyvaleriansaure
- starbld0029186
- 5-amino-2-hydroxy-pentanoic Acid
- EN300-6948261
- 5-Amino-2-hydroxyvaleric Acid
- AKOS006337473
- SCHEMBL4819961
-
- Inchi: 1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)
- InChI Key: IWBTVBUNSFJIIE-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)CCCN
Computed Properties
- Exact Mass: 133.07389321Da
- Monoisotopic Mass: 133.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 94.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.3
- Topological Polar Surface Area: 83.6Ų
5-Amino-2-hydroxyvaleric Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A305560-100mg |
5-Amino-2-hydroxyvaleric Acid |
66960-54-1 | 100mg |
$ 236.00 | 2023-04-19 | ||
| TRC | A305560-500mg |
5-Amino-2-hydroxyvaleric Acid |
66960-54-1 | 500mg |
$ 1097.00 | 2023-04-19 | ||
| TRC | A305560-1g |
5-Amino-2-hydroxyvaleric Acid |
66960-54-1 | 1g |
$ 1800.00 | 2023-09-09 | ||
| TRC | A305560-1000mg |
5-Amino-2-hydroxyvaleric Acid |
66960-54-1 | 1g |
$ 1866.00 | 2023-04-19 | ||
| Enamine | EN300-6948261-0.05g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 0.05g |
$803.0 | 2025-03-12 | |
| Enamine | EN300-6948261-0.1g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 0.1g |
$842.0 | 2025-03-12 | |
| Enamine | EN300-6948261-0.25g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 0.25g |
$880.0 | 2025-03-12 | |
| Enamine | EN300-6948261-0.5g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 0.5g |
$919.0 | 2025-03-12 | |
| Enamine | EN300-6948261-1.0g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 1.0g |
$956.0 | 2025-03-12 | |
| Enamine | EN300-6948261-2.5g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 2.5g |
$1874.0 | 2025-03-12 |
5-Amino-2-hydroxyvaleric Acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-Amino-2-hydroxyvaleric Acid
1-Oxy-4-amino-butan-carbonsaeure-(1): A Comprehensive Overview
The compound with CAS No. 66960-54-1, commonly referred to as 1-Oxy-4-amino-butan-carbonsaeure-(1), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes an oxy group and an amino group attached to a butan-carbonsaeure backbone. The butan-carbonsaeure moiety serves as the central framework, providing stability and reactivity to the molecule. Recent studies have highlighted its potential applications in various fields, including pharmaceuticals and materials science.
One of the most intriguing aspects of 1-Oxy-4-amino-butan-carbonsaeure-(1) is its ability to participate in diverse chemical reactions. The presence of both an oxy group and an amino group makes it a versatile building block for synthesizing more complex molecules. For instance, researchers have explored its role in the formation of bioactive compounds, where the oxy group facilitates hydrogen bonding and the amino group enhances solubility. These properties are particularly valuable in drug design, where molecular interactions play a critical role in therapeutic efficacy.
Recent advancements in synthetic chemistry have also shed light on the efficient synthesis of 1-Oxy-4-amino-butan-carbonsaeure-(1). Traditional methods often involved multi-step processes with low yields, but modern techniques leveraging catalytic systems have significantly improved both the yield and purity of the compound. For example, researchers have successfully employed enzymatic catalysis to streamline the synthesis process, making it more environmentally friendly and cost-effective.
In terms of applications, 1-Oxy-4-amino-butan-carbonsaeure-(1) has shown promise in the development of advanced materials. Its ability to form stable polymers has been explored in the context of biodegradable plastics, offering a sustainable alternative to conventional petroleum-based materials. Additionally, its reactivity with other functional groups has opened avenues for creating hybrid materials with tailored properties for specific applications.
The biological activity of 1-Oxy-4-amino-butan-carbonsaeure-(1) has also been a focal point of recent research. Studies have demonstrated that this compound exhibits antioxidant properties, which could be harnessed in the development of nutraceuticals and skincare products. Furthermore, its interaction with cellular components has been investigated, revealing potential roles in modulating cellular signaling pathways.
From a structural perspective, the butan-carbonsaeure backbone provides a rigid framework that influences the molecule's physical properties. The presence of both an oxy group and an amino group introduces functional diversity, enabling interactions with a wide range of chemical entities. This structural versatility is a key factor driving its utility across multiple disciplines.
In conclusion, 1-Oxy-4-amino-butan-carbonsaeure-(1) is a multifaceted compound with significant potential in various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike.
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